molecular formula C19H21N3O6S B12345485 (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12345485
M. Wt: 419.5 g/mol
InChI Key: PEAXRPXAYUXANP-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a methoxyphenyl group, and a thiadiazine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl group and the thiadiazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reactions are usually carried out at temperatures ranging from 50°C to 150°C, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-hydroxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
  • (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Uniqueness

The uniqueness of (3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C19H21N3O6S/c1-12-18(14(3)28-20-12)11-27-19(23)17-10-22(29(24,25)21-13(17)2)9-15-5-7-16(26-4)8-6-15/h5-8,10H,9,11H2,1-4H3

InChI Key

PEAXRPXAYUXANP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC(=O)C2=CN(S(=O)(=O)N=C2C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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